- The chemistry of occurrence of taxane derivatives. XIII. The oxidation of 10-deacetylbaccatin III, Gazzetta Chimica Italiana, 1994, 124(6), 253-7

Cas no 92950-42-0 (13-Oxo-10-deacetyl Baccatin III)

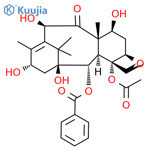

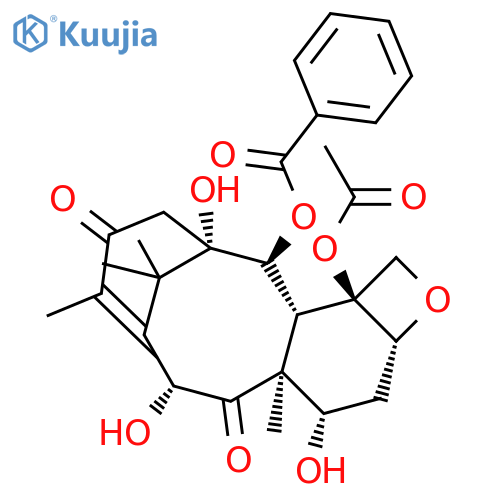

92950-42-0 structure

Nome del prodotto:13-Oxo-10-deacetyl Baccatin III

Numero CAS:92950-42-0

MF:C29H34O10

MW:542.574269771576

CID:1062999

13-Oxo-10-deacetyl Baccatin III Proprietà chimiche e fisiche

Nomi e identificatori

-

- 13-Oxo-10-deacetyl Baccatin III

- 10-Deacetyl-13-oxobaccatin III

- 13-Oxo-10-deacetyl B

- (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione (ACI)

- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione, 12b-(acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-, [2aR-(2aα,4β,4aβ,6β,11α,12α,12aα,12bα)]- (ZCI)

-

- Inchi: 1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1

- Chiave InChI: WMZBAMYUOYXRSF-RIFKXWPOSA-N

- Sorrisi: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(CC(=O)C(C)=C([C@H](C1=O)O)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C

Proprietà calcolate

- Massa esatta: 542.21500

Proprietà sperimentali

- PSA: 156.66000

- LogP: 1.29000

13-Oxo-10-deacetyl Baccatin III Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5mg |

13-Oxo-10-deacetyl Baccatin III, |

92950-42-0 | 5mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AH89323-50mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | 50mg |

$1408.00 | 2023-12-29 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5 mg |

13-Oxo-10-deacetyl Baccatin III, |

92950-42-0 | 5mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | O850110-5mg |

13-Oxo-10-deacetyl Baccatin III |

92950-42-0 | 5mg |

$ 181.00 | 2023-09-06 | ||

| TRC | O850110-50mg |

13-Oxo-10-deacetyl Baccatin III |

92950-42-0 | 50mg |

$ 1431.00 | 2023-09-06 | ||

| A2B Chem LLC | AH89323-5mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | 5mg |

$283.00 | 2023-12-29 | ||

| A2B Chem LLC | AH89323-20mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | ≥98% | 20mg |

$677.00 | 2024-07-18 |

13-Oxo-10-deacetyl Baccatin III Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Periodic acid (H5IO6) Solvents: 1,4-Dioxane , Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Solvents: Acetone ; rt → -50 °C; 20 min, -50 °C

1.2 Reagents: Isopropanol

1.2 Reagents: Isopropanol

Riferimento

- Preparation and pharmaceutical composition of Δ12,13-isotaxol analogs for use as antineoplastic agents, United States, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Riferimento

- Baccatin III derivatives: reduction of the C-11, C-12 double bond, Tetrahedron, 1995, 51(7), 1985-94

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 1 h, -78 °C

Riferimento

- Diastereoselective 14β-Hydroxylation of Baccatin III Derivatives, Journal of Organic Chemistry, 2003, 68(25), 9773-9779

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Semi-synthetic taxanes with anti-tumoral activity, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; -78 °C

1.2 Reagents: Dimethyl sulfide , Pyridine ; rt

1.2 Reagents: Dimethyl sulfide , Pyridine ; rt

Riferimento

- A process for the preparation of 14--hydroxybaccatin III 1,14-carbonate, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt

Riferimento

- Modification of taxane A ring via maneuvering of the C-11 double bond of 10-deacetylbaccatin III to get novel rearranged taxoids, Letters in Organic Chemistry, 2008, 5(8), 687-691

13-Oxo-10-deacetyl Baccatin III Raw materials

13-Oxo-10-deacetyl Baccatin III Preparation Products

- Docetaxel Impurity 19 (92950-45-3)

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,7,8,9,11-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-53-4)

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,8,9,11-pentahydroxy-4a,7,8-trimethyl-13-methylene-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-52-3)

- 13-Oxo-10-deacetyl Baccatin III (92950-42-0)

13-Oxo-10-deacetyl Baccatin III Letteratura correlata

-

1. Book reviews

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

92950-42-0 (13-Oxo-10-deacetyl Baccatin III) Prodotti correlati

- 78432-78-7(19-Hydroxybaccatin III)

- 151636-94-1(7-epi-10-Oxo-10-deacetyl Baccatin III)

- 27548-93-2(Baccatin III)

- 32981-86-5(10-Deacetylbaccatin III)

- 71629-92-0(7-epi-10-Deacetyl Baccatin III)

- 172018-16-5(13-epi-10-Deacetyl Baccatin III)

- 32981-90-1(BACCATIN III(P))

- 2309453-41-4(2-{[2-(6-Bromopyridin-3-yl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid)

- 2228221-05-2(tert-butyl N-2-(5-fluoro-2-methoxy-4-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2034231-61-1(3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile)

Fornitori consigliati

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti